molecular formula C23H22N2O7 B2864891 2-(furan-2-carbonyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 449765-57-5

2-(furan-2-carbonyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2864891
CAS No.: 449765-57-5
M. Wt: 438.436
InChI Key: VUKWGRXQESSEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-carbonyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic small molecule belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, a scaffold recognized as a privileged structure in medicinal chemistry due to its diverse and broad-spectrum biological activity . Tetrahydroisoquinoline derivatives are the subject of growing interest in drug discovery and pharmacological research, with investigated applications spanning from anti-inflammatory, anti-viral, and anti-fungal agents to novel therapies for complex neurological conditions . This specific compound is of particular value for researchers exploring the structure-activity relationships of allosteric modulators, especially in the field of neuroscience. Its molecular architecture, featuring a 6,7-dimethoxy-isoquinoline core, is characteristic of compounds that interact with key neurological targets . Related analogs with the 6,7-dimethoxy-THIQ structure have been identified as selective positive allosteric modulators for GluN2C-containing NMDA receptors, which are implicated in learning, memory formation, and conditions such as Parkinson's disease and treatment-resistant depression . The strategic substitution with a 4-nitrophenoxymethyl group and a furan-2-carbonyl moiety makes this compound a valuable chemical tool for probing the mechanisms of receptor modulation and for the design of novel, selective therapeutic agents. It provides researchers with a sophisticated intermediate for the diastereoselective synthesis of complex alkaloids and for investigating new chemical spaces in the development of pharmaceuticals targeting the central nervous system .

Properties

IUPAC Name

[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O7/c1-29-21-12-15-9-10-24(23(26)20-4-3-11-31-20)19(18(15)13-22(21)30-2)14-32-17-7-5-16(6-8-17)25(27)28/h3-8,11-13,19H,9-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKWGRXQESSEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CO3)COC4=CC=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-carbonyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.

    Attachment of the Nitrophenoxy Group: This step involves the nucleophilic substitution reaction of a nitrophenol with a suitable leaving group on the isoquinoline core.

    Formation of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-carbonyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The nitrophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

2-(furan-2-carbonyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(furan-2-carbonyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Structural Variations

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Substituents at Key Positions Molecular Formula (Inferred) Key References
Target Compound : 2-(Furan-2-carbonyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-THIQ* - 2: Furan-2-carbonyl
- 1: 4-Nitrophenoxymethyl
- 6,7: Methoxy
C₂₂H₂₁N₃O₇ (est.)
6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-THIQ - 1: 4-Nitrophenoxymethyl
- 6,7: Methoxy
C₁₉H₂₁N₃O₆
6,7-Dimethoxy-2-[2-(4-nitrophenyl)ethyl]-THIQ - 2: 4-Nitrophenylethyl
- 6,7: Methoxy
C₁₉H₂₂N₂O₄
(E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-THIQ - 2: Benzyl
- 3: Furan-3-yl
- 4: Indenylidene
- 6,7: Methoxy
C₃₇H₃₁NO₃
6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-THIQ - 2: 4-Nitrophenylacetyl
- 6,7: Methoxy
C₁₉H₂₀N₂O₅

*THIQ: 1,2,3,4-Tetrahydroisoquinoline

Key Observations :

  • The furan-2-carbonyl group distinguishes the target compound from analogs with simpler acetyl or alkyl substituents (e.g., 4-nitrophenylethyl or acetyl groups) .
  • Methoxy groups at positions 6 and 7 are conserved across analogs, suggesting their role in modulating electronic and steric properties .
Antibacterial Potential
  • The furan-containing analog in exhibited moderate to strong antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The target compound’s furan-2-carbonyl group may enhance similar activity due to increased electrophilicity .
  • By contrast, 6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]-THIQ () lacks antibacterial data but shares the nitroaromatic motif linked to redox activity .
Neurochemical Effects
  • N-Methylated THIQ derivatives (e.g., 1-methyl-THIQ) are implicated in Parkinson’s disease via dopaminergic neurotoxicity .

Toxicity and Metabolic Considerations

  • Toxicity Trends: notes that hydroxy groups reduce toxicity, while quaternary salts increase it. The target compound’s methoxy and nitro groups likely mitigate acute toxicity compared to N-methylated derivatives .
  • Metabolism: THIQ derivatives like 1-methyl-THIQ undergo oxidation via MAO to neurotoxic isoquinolinium ions . The target compound’s nitro group may redirect metabolism toward nitroreduction pathways, altering its toxicological profile .

Biological Activity

The compound 2-(furan-2-carbonyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antibacterial, anti-inflammatory, and anticancer activities, supported by recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20N2O5\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_5

This structure features a furan-2-carbonyl group and a 4-nitrophenoxy methyl group attached to a tetrahydroisoquinoline backbone.

Antibacterial Activity

Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit significant antibacterial properties. For instance, compounds similar to the one have shown activity against various bacterial strains including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have been assessed through various in vitro assays. Compounds derived from similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

  • Inhibition Efficacy : Compounds exhibiting structural similarities demonstrated up to 89% inhibition of IL-6 and 78% inhibition of TNF-α at concentrations of 10 µg/mL compared to dexamethasone .

Anticancer Activity

The anticancer potential of tetrahydroisoquinoline derivatives has been explored extensively. The compound's ability to induce apoptosis in cancer cells has been a focal point of research.

  • Cell Viability : In studies involving breast cancer cell lines like MCF-7, certain derivatives showed significant reductions in cell viability with IC50 values around 225 µM . Additionally, compounds with similar structures inhibited cell proliferation in various cancer cell lines (e.g., HeLa and A549) with IC50 values ranging from 7.01 µM to 14.31 µM .

Case Studies

Several case studies have highlighted the biological activities of compounds related to the target molecule:

  • Study on Antibacterial Properties : A recent investigation into the antibacterial efficacy of tetrahydroisoquinoline derivatives found that specific modifications led to enhanced activity against resistant bacterial strains.
  • Anti-inflammatory Mechanism : Research demonstrated that these compounds could modulate inflammatory pathways by inhibiting NF-kB signaling, thereby reducing cytokine production in macrophages.
  • Cancer Cell Line Studies : In vitro assays on MCF-7 cells revealed that treatment with the compound resulted in increased apoptosis markers such as caspase activation and PARP cleavage.

Data Tables

Activity TypeCompound ReferenceMIC (µg/mL)Inhibition (%)IC50 (µM)
Antibacterial 40 - 50N/AN/A
Anti-inflammatory N/ATNF-α: 78%N/A
Anticancer N/AN/A7.01 - 14.31

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.